1-[4-(4-BENZOYLPIPERAZIN-1-YL)-3-FLUOROPHENYL]ETHAN-1-ONE
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Overview
Description
1-[4-(4-BENZOYLPIPERAZIN-1-YL)-3-FLUOROPHENYL]ETHAN-1-ONE is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoylpiperazine moiety and a fluorophenyl group.
Preparation Methods
The synthesis of 1-[4-(4-BENZOYLPIPERAZIN-1-YL)-3-FLUOROPHENYL]ETHAN-1-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzoylpiperazine: The initial step involves the reaction of piperazine with benzoyl chloride to form benzoylpiperazine.
Introduction of Fluorophenyl Group: The benzoylpiperazine is then reacted with a fluorophenyl derivative under specific conditions to introduce the fluorophenyl group.
Final Coupling Reaction: The final step involves coupling the intermediate with ethanone under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-[4-(4-BENZOYLPIPERAZIN-1-YL)-3-FLUOROPHENYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-BENZOYLPIPERAZIN-1-YL)-3-FLUOROPHENYL]ETHAN-1-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules, which are used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-BENZOYLPIPERAZIN-1-YL)-3-FLUOROPHENYL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its pharmacological effects .
Comparison with Similar Compounds
1-[4-(4-BENZOYLPIPERAZIN-1-YL)-3-FLUOROPHENYL]ETHAN-1-ONE can be compared with similar compounds such as:
1-(4-Benzoylpiperazin-1-yl)propan-1-one: This compound shares a similar benzoylpiperazine core but differs in the substituent groups, leading to variations in its chemical properties and applications.
1-(4-Benzoylpiperazin-1-yl)-2-chloroethanone:
The uniqueness of this compound lies in its specific fluorophenyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-14(23)16-7-8-18(17(20)13-16)21-9-11-22(12-10-21)19(24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYTCWZDBSIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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